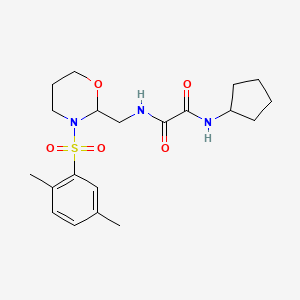

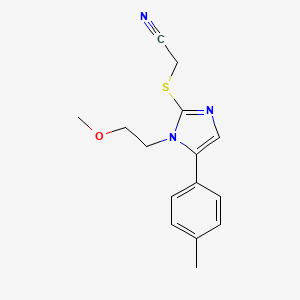

2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Chemical Reactions Analysis

Imidazole compounds are known to participate in a variety of chemical reactions. They can act as nucleophiles in substitution reactions, and the nitrogen atoms can coordinate to metal ions in complexation reactions .Scientific Research Applications

Synthetic Approaches and Chemical Properties

Synthesis of Heteroarylphosphonates and Thioesters : A study describes a method for converting [heteroaryl(hydroxy)methyl]phosphonates into their corresponding thiocarbonates and thioesters, which are crucial intermediates for generating new heteroarylmethylphosphonates. This synthetic route involves reactions in acetonitrile and highlights the versatility of thiocarbonyl compounds in synthesizing phosphonate derivatives with potential applications in medicinal chemistry and materials science (Drescher et al., 1991).

Electrochemical Generation of Cyanomethyl Anion : Another research paper discusses the electrochemical generation of the cyanomethyl anion in acetonitrile, used to synthesize imidazolidinones. This process underscores the importance of electrochemistry in facilitating novel synthetic pathways for nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals (Sbei et al., 2015).

Catalytic Applications of Molybdenum(VI) Complexes : Research on molybdenum(VI) complexes with thiazole-hydrazone ligands in acetonitrile explores their use as catalysts for olefin oxidation. This work demonstrates the application of transition metal complexes in catalysis, which is crucial for developing more efficient and sustainable chemical processes (Ghorbanloo et al., 2016).

Microwave-Assisted Organic Synthesis : A novel approach involving microwave-assisted organic synthesis for the preparation of 3-iminoaryl-imidazo[1,2-a]pyridines and imidazo[1,2-a]pyridyn-3-ylamino-2-acetonitriles showcases the utility of microwave irradiation in facilitating rapid and efficient multi-component reactions. This methodology could be relevant for synthesizing compounds with similar structural motifs to "2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile" (Masquelin et al., 2006).

properties

IUPAC Name |

2-[1-(2-methoxyethyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3OS/c1-12-3-5-13(6-4-12)14-11-17-15(20-10-7-16)18(14)8-9-19-2/h3-6,11H,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQCHKSGZKVUJBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2CCOC)SCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(3,4-Difluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2916569.png)

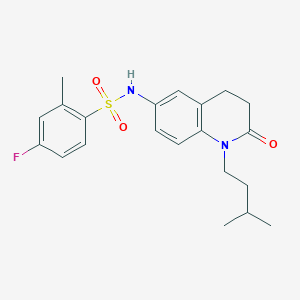

![(Z)-4-(indolin-1-ylsulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2916578.png)

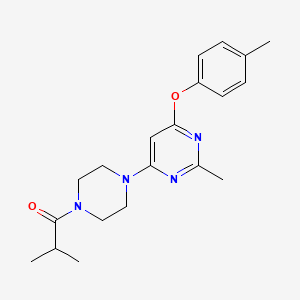

![2-[3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2916581.png)

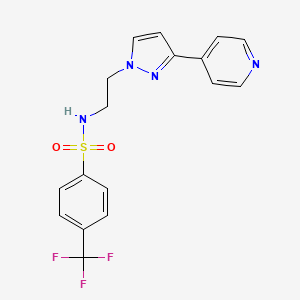

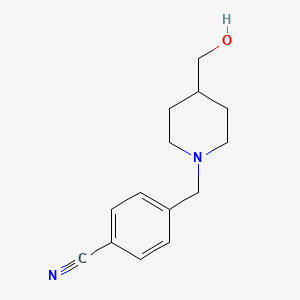

![2-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride](/img/structure/B2916583.png)

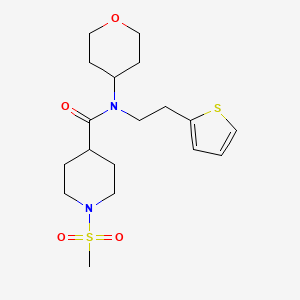

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2916584.png)

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/no-structure.png)

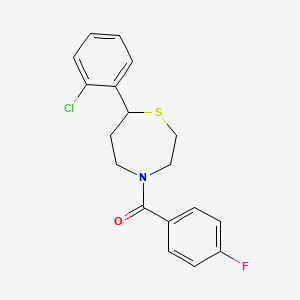

![N-(2,3-dimethylphenyl)-2-[[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2916590.png)